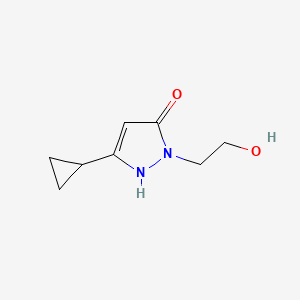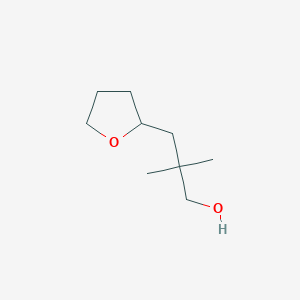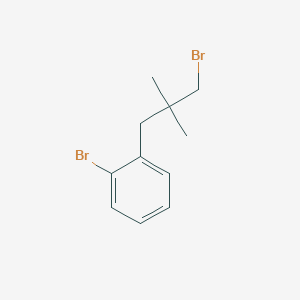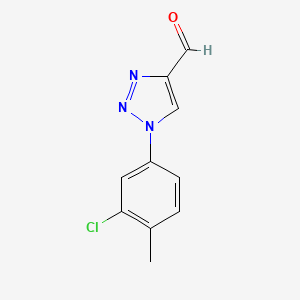![molecular formula C14H21NO B1467331 {1-[(2,5-ジメチルフェニル)メチル]ピロリジン-3-イル}メタノール CAS No. 1248075-17-3](/img/structure/B1467331.png)
{1-[(2,5-ジメチルフェニル)メチル]ピロリジン-3-イル}メタノール
概要
説明
The compound “{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a methanol group and a 2,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensional shape of the molecule . The presence of the methanol and 2,5-dimethylphenyl groups would also influence the molecule’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrrolidine ring, for example, is known to participate in various chemical reactions . The methanol and 2,5-dimethylphenyl groups could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .作用機序
The mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is not fully understood. However, it is believed that {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol binds to certain proteins in the body, which then leads to the activation of certain pathways. This activation can then lead to a variety of biochemical and physiological effects. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is thought to interact with certain receptors in the body, which can modulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol are not fully understood. However, studies have shown that {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol can have an effect on the body’s immune system, as well as its metabolic processes. {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has also been found to have an effect on the body’s endocrine system, which includes the hormones that regulate metabolism, growth, and development. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has been found to have an effect on the body’s cardiovascular system, as well as its nervous system.
実験室実験の利点と制限
{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its cyclic amine structure makes it a versatile compound that can be used to study a variety of biological processes. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory settings.
However, there are some limitations to using {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol in laboratory experiments. {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is not as stable as some other compounds, and it can degrade over time. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol can react with other compounds, which can affect the accuracy of laboratory experiments.
将来の方向性
There are several potential future directions for research involving {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol. These include further research into the biochemical and physiological effects of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol, as well as the development of new synthesis methods for the compound. Additionally, further research into the mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol could lead to the development of new drugs and therapies. Finally, further research into the structure of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol could lead to the development of new compounds with novel properties.
科学的研究の応用
医薬品化学: 抗がん剤
この化合物の構造は、既知の生物活性分子と類似しており、抗がん剤の開発における潜在的な有用性を示唆しています。ピロリジン部分は、新規医薬品の合成における重要なファーマコフォアとなりえます。 例えば、ピリミジン誘導体は、抗がん作用で知られており、問題の化合物は、そのような誘導体を合成する前駆体として役立ちます .
神経薬理学: セロトニンアンタゴニスト
神経薬理学では、この化合物を修飾して、セロトニンアンタゴニストを作成することができます。セロトニンアンタゴニストは、アルツハイマー病などの神経疾患の治療に不可欠です。 この化合物の構造的柔軟性により、セロトニン受容体を標的にできるさまざまな官能基を付加することができます .
抗炎症用途
この化合物の構造は、新しい抗炎症薬の開発に利用できます。 その分子構造は、炎症プロセスに関与する特定の経路を阻害するように調整することができ、潜在的に副作用の少ないより効果的な治療につながります .
抗菌および抗真菌療法
現在の抗菌剤および抗真菌剤に対する耐性が高まっているため、新しい薬剤が必要です。 この化合物のコア構造は、化学的に修飾して、微生物および真菌病原体を標的にすることができ、治療介入のための新しい道を開きます .
材料科学: 有機半導体
材料科学では、この化合物は有機半導体の合成に使用できます。 その芳香族系と、電子供与基または電子吸引基を導入する可能性は、望ましい電子特性を持つ材料を作成するための候補となります .
薬物設計: ADME-Tox最適化
この化合物は、新規医薬品の吸収、分布、代謝、排泄、毒性(ADME-Tox)特性を最適化する上で役割を果たす可能性があります。 その変更可能な構造により、薬物動態および毒性プロファイルの微調整が可能になり、これは薬物設計において重要です .
循環器研究: 降圧薬
循環器研究では、この化合物の誘導体は、その降圧効果について調査できます。 その構造を修飾して、特定の受容体または酵素を標的にすることで、高血圧に対する新しい治療法につながる可能性があります .
農業化学: 殺虫剤
最後に、農業化学では、この化合物は新しい殺虫剤の開発に使用できます。 その構造は、作物や環境には安全だが、害虫には有毒な化合物を生成するように変更できます .
Safety and Hazards
特性
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)14(7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGAPAORMPSIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
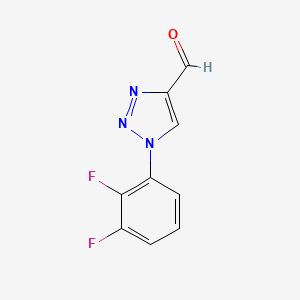
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)
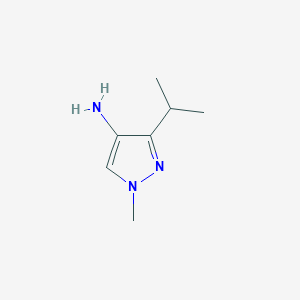
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
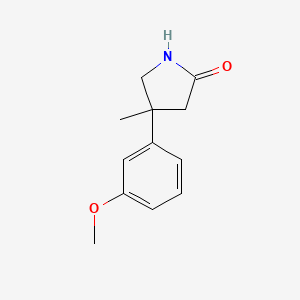
amine](/img/structure/B1467257.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
